Cas no 83492-32-4 (2-Quinolinemethanethiol)

2-Quinolinemethanethiol structure
2-Quinolinemethanethiol structure
Product Name:2-Quinolinemethanethiol
CAS No:83492-32-4
MF:C10H9NS
MW:175.250160932541
CID:1060937
PubChem ID:11521169
Update Time:2025-07-20

2-Quinolinemethanethiol Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinemethanethiol
    • 2-mercaptomethylquinoline
    • 2-Quinolinemethaneth
    • SCHEMBL726551
    • 83492-32-4
    • EN300-1288684
    • AKOS018443932
    • 2-(Mercaptomethyl)quinoline
    • (quinolin-2-yl)methanethiol
    • starbld0009304
    • Quinolin-2-ylmethanethiol
    • DB-261433
    • Inchi: 1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2
    • InChI Key: XXVLCYRUWQRBLP-UHFFFAOYSA-N
    • SMILES: SCC1=CC=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 175.04557046g/mol
  • Monoisotopic Mass: 175.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 13.9Ų

2-Quinolinemethanethiol Pricemore >>

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Additional information on 2-Quinolinemethanethiol

Introduction to 2-Quinolinemethanethiol (CAS No. 83492-32-4) and Its Emerging Applications in Chemical Biology

2-Quinolinemethanethiol, identified by the chemical identifier CAS No. 83492-32-4, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the quinoline derivatives family, which is well-known for its broad spectrum of pharmacological applications. The presence of a thiol group in its molecular structure introduces reactive sites that make it a valuable scaffold for drug design and mechanistic studies.

The molecular structure of 2-Quinolinemethanethiol consists of a quinoline core substituted with a methylthiol group at the 2-position. This configuration imparts distinct chemical reactivity, enabling interactions with various biological targets. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties, and the introduction of a thiol moiety further expands their potential utility in medicinal chemistry.

In recent years, there has been a surge in research focused on the development of novel bioactive molecules derived from quinoline scaffolds. The thiol group in 2-Quinolinemethanethiol (CAS No. 83492-32-4) serves as a versatile handle for post-synthetic modifications, allowing chemists to tailor the compound’s properties for specific applications. This flexibility has made it an attractive candidate for investigating novel therapeutic pathways and understanding the mechanisms of action of existing drugs.

One of the most compelling aspects of 2-Quinolinemethanethiol is its potential role in modulating enzyme activity. Thiols are known to participate in redox reactions, making them ideal candidates for studying oxidative stress and enzyme inhibition. Recent studies have demonstrated that quinoline-thiol derivatives can interact with thioredoxin reductase and other redox enzymes, suggesting their utility in developing treatments for neurological disorders and inflammatory conditions. The specific interactions between 2-Quinolinemethanethiol (CAS No. 83492-32-4) and these enzymes are being actively investigated to uncover new therapeutic targets.

The synthesis of 2-Quinolinemethanethiol involves multi-step organic transformations, typically starting from commercially available quinoline precursors. The introduction of the thiol group is often achieved through nucleophilic substitution or metal-catalyzed coupling reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient preparation of complex derivatives with enhanced biological activity. These synthetic strategies are crucial for producing analogs that can be tested for efficacy in preclinical studies.

From a computational chemistry perspective, the three-dimensional structure of 2-Quinolinemethanethiol (CAS No. 83492-32-4) has been modeled using density functional theory (DFT) to predict its binding affinity to biological targets. These computational studies have provided insights into the compound’s interactions with proteins and nucleic acids, guiding experimental efforts toward optimizing its pharmacological properties. The integration of experimental data with computational modeling has become an indispensable tool in modern drug discovery.

Preclinical studies have begun to explore the potential therapeutic applications of 2-Quinolinemethanethiol (CAS No. 83492-32-4) in various disease models. Initial findings suggest that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its ability to modulate redox homeostasis makes it a candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases.

The development of novel drug candidates requires rigorous safety evaluations to ensure their suitability for clinical use. Toxicological studies on 2-Quinolinemethanethiol (CAS No. 83492-32-4) have been conducted to assess its metabolic stability, potential side effects, and long-term safety profile. These assessments are essential for determining whether the compound can progress to human clinical trials without posing significant risks.

The future prospects for 2-Quinolinemethanethiol (CAS No. 83492-32-4) are promising, with ongoing research aimed at expanding its therapeutic applications and understanding its mechanistic basis. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be crucial in translating laboratory findings into viable treatment options for patients worldwide.

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